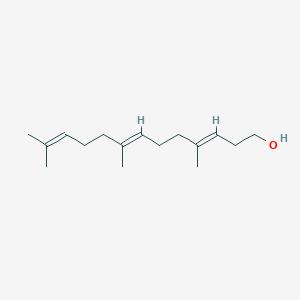
(E,E)-4,8,12-trimethyl-3,7,11-tridecatrienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol typically involves the use of farnesyl cyanide as a starting material. The process includes several steps:
Refluxing: A mixture of farnesyl cyanide, potassium hydroxide, ethanol, and water is heated under reflux conditions.
Extraction: After refluxing, the mixture is extracted with diethyl ether to remove impurities.
Acidification: The aqueous solution is acidified with sulfuric acid to obtain the free acid.
Purification: The free acid is then extracted with diethyl ether, washed with water, and dried with sodium sulfate.
Industrial Production Methods
Industrial production methods for (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but uses industrial-grade equipment and reagents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol
Scientific Research Applications
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. Similar compounds have been found to interact with proteins involved in various cellular processes, influencing biochemical pathways related to plant defense mechanisms. These interactions can lead to various effects at the molecular and cellular levels, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound shares a similar structure but differs in the position of double bonds.
(E)-α-farnesene: Another sesquiterpenoid with similar properties but different applications.
(E)-β-caryophyllene: Known for its role in plant defense and its use in fragrances and flavors.
Uniqueness
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is unique due to its specific structure and the resulting chemical properties
Properties
CAS No. |
459-89-2 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
InChI Key |
KOICZDDAVPYKKX-NCZFFCEISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CCO)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
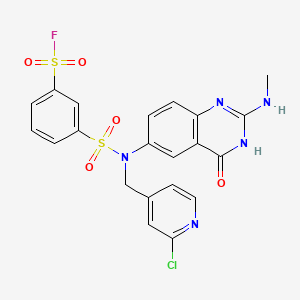
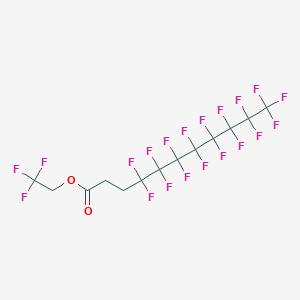

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
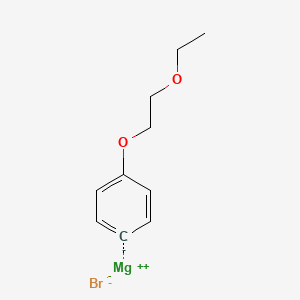
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
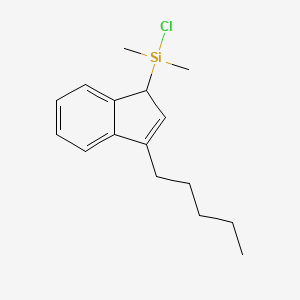
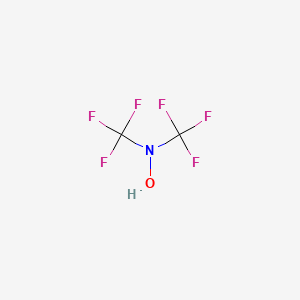
![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
